molecular formula C17H11N3O2S B11158806 2-(furan-2-yl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide

2-(furan-2-yl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide

Cat. No.: B11158806
M. Wt: 321.4 g/mol
InChI Key: AONFLTXJKGUEML-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization of 2-(Furan-2-yl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide

Systematic Nomenclature and IUPAC Conventions

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is 2-(furan-2-yl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide . The name is derived through the following hierarchical conventions:

  • Parent structure : Quinoline, a bicyclic system comprising a benzene ring fused to a pyridine ring.
  • Substituents :
    • A furan-2-yl group at position 2 of the quinoline core.
    • A carboxamide group at position 4, where the amide nitrogen is bonded to a 1,3-thiazol-2-yl moiety.

The numbering prioritizes the quinoline system, with positions 2 and 4 assigned to the furan and carboxamide groups, respectively. The thiazole ring is specified as 1,3-thiazol-2-yl to denote the sulfur at position 1 and nitrogen at position 3.

Molecular Formula and Weight Analysis

The molecular formula of the compound is C₁₇H₁₁N₃O₂S , with a molecular weight of 321.4 g/mol . The formula breakdown is as follows:

Component Quantity Contribution to Molecular Weight (g/mol)
Carbon 17 204.2
Hydrogen 11 11.1
Nitrogen 3 42.0
Oxygen 2 32.0
Sulfur 1 32.1

The sulfur atom originates from the thiazole ring, while the oxygen atoms are distributed between the furan and carboxamide groups. The calculated molecular weight aligns with mass spectrometry data reported in PubChem.

Heterocyclic Component Analysis: Furan, Thiazole, and Quinoline Moieties

Furan Ring

The furan-2-yl substituent is a five-membered aromatic heterocycle with one oxygen atom. Its aromaticity arises from the delocalization of the oxygen lone pair into the π-system, yielding a resonance energy of 67 kJ/mol. The 2-position substitution on the quinoline core ensures minimal steric hindrance, allowing planar alignment with the quinoline system.

Thiazole Ring

The 1,3-thiazol-2-yl group is a five-membered ring containing sulfur at position 1 and nitrogen at position 3. Thiazoles exhibit moderate aromaticity (resonance energy: 121 kJ/mol) due to sulfur’s weaker electronegativity compared to oxygen in furan. The thiazole’s electron-withdrawing nature enhances the carboxamide’s electrophilicity, potentially influencing intermolecular interactions.

Quinoline Core

The quinoline system consists of a benzene ring fused to a pyridine ring. The nitrogen atom in the pyridine ring creates a dipole moment, rendering the 4-position (carboxamide location) electron-deficient. This electronic profile facilitates nucleophilic substitution reactions at the carboxamide group.

Table 1: Comparative Properties of Heterocyclic Components

Property Furan Thiazole Quinoline
Aromatic Resonance Energy (kJ/mol) 67 121 152 (benzene)
Electronegative Atom Oxygen Sulfur/Nitrogen Nitrogen
Ring Reactivity Electrophilic Ambiphilic Nucleophilic

Crystallographic Data and Three-Dimensional Conformational Studies

While experimental crystallographic data for this specific compound remains unpublished, computational models predict a planar conformation for the quinoline-furan-thiazole system. Key insights include:

  • Dihedral Angles :
    • The furan ring forms a 12.5° angle with the quinoline plane, minimizing steric clash.
    • The thiazole ring adopts a near-orthogonal orientation (85.2°) relative to the carboxamide group.
  • Hydrogen Bonding :
    • The carboxamide NH group participates in intramolecular hydrogen bonding with the thiazole’s sulfur atom (distance: 2.8 Å).
  • Torsional Strain :
    • Molecular mechanics simulations indicate minimal strain (< 5 kcal/mol) due to the rigid quinoline framework.

Figure 1: Predicted 3D Conformation [Insert theoretical model showing planar quinoline, tilted furan, and orthogonal thiazole]

Properties

Molecular Formula

C17H11N3O2S

Molecular Weight

321.4 g/mol

IUPAC Name

2-(furan-2-yl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide

InChI

InChI=1S/C17H11N3O2S/c21-16(20-17-18-7-9-23-17)12-10-14(15-6-3-8-22-15)19-13-5-2-1-4-11(12)13/h1-10H,(H,18,20,21)

InChI Key

AONFLTXJKGUEML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CO3)C(=O)NC4=NC=CS4

Origin of Product

United States

Preparation Methods

Friedländer Annulation for Quinoline Formation

The quinoline backbone is typically synthesized via the Friedländer annulation, which involves condensing 2-aminobenzaldehyde derivatives with β-keto esters or ketones. For this compound, 2-aminobenzaldehyde is reacted with a furan-containing β-keto ester to introduce the furan-2-yl group at position 2 of the quinoline ring.

Reaction Conditions

  • Catalyst : Concentrated sulfuric acid or p-toluenesulfonic acid (PTSA).

  • Solvent : Ethanol or acetic acid.

  • Temperature : Reflux (78–110°C).

  • Yield : 60–75% after recrystallization from ethanol.

Key Intermediate :
2-(Furan-2-yl)quinoline-4-carboxylic acid is obtained after hydrolysis of the ester group using aqueous NaOH (2 M, 80°C, 4 hours).

Amidation Strategies

Acyl Chloride-Mediated Amidation

The carboxylic acid is activated to its acyl chloride for efficient coupling with 2-aminothiazole:

Step 1: Acyl Chloride Formation

  • Reagents : Thionyl chloride (SOCl₂, 3 eq) with catalytic DMF.

  • Conditions : Reflux (70°C, 2 hours), followed by solvent removal under vacuum.

Step 2: Amide Bond Formation

  • Solvent System : Dichloromethane (DCM) and acetone (1:1).

  • Base : Triethylamine (2 eq) to neutralize HCl.

  • Reaction Time : 4 hours at 0–5°C.

  • Yield : 68–72% after silica gel chromatography (ethyl acetate/hexane, 3:7).

Coupling Agent-Assisted Synthesis

For milder conditions, carbodiimide-based coupling agents are employed:

Protocol :

  • Coupling Agent : HATU (1.2 eq) or EDCl/HOBt (1:1 molar ratio).

  • Solvent : Anhydrous DMF.

  • Base : N,N-Diisopropylethylamine (DIPEA, 2 eq).

  • Temperature : Room temperature (18–22°C, 12 hours).

  • Yield : 75–80% after precipitation with ice-cold water.

Reaction Optimization and Challenges

Solvent and Stoichiometry Effects

ParameterOptimal ValueImpact on Yield
SOCl₂ Equivalents 3.0 eqMaximizes acyl chloride conversion
DIPEA Volume 2.0 eqPrevents side reactions (e.g., dimerization)
Solvent Polarity Medium (DMF)Enhances reagent solubility

Common Side Reactions :

  • Hydrolysis of acyl chloride in protic solvents.

  • Thiazole ring oxidation under acidic conditions.

Analytical Validation

Structural Confirmation

TechniqueKey Data Points
¹H NMR (400 MHz, DMSO-d₆)δ 8.85 (s, 1H, NH), 8.72 (d, J=8.4 Hz, quinoline-H), 7.92–7.35 (m, aromatic-H).
ESI-MS m/z 322.1 [M+H]⁺ (calc. 321.4).
HPLC Purity >99% (C18 column, 70:30 MeCN/H₂O, 1 mL/min).

Scalability and Industrial Considerations

Cost-Effective Modifications

  • Catalyst Recycling : Sulfuric acid from Friedländer reactions can be neutralized and reused for hydrolysis steps, reducing waste.

  • Continuous Flow Systems : Microreactors improve heat transfer during exothermic amidation, enhancing yield by 8–10%.

Environmental Impact Mitigation

  • Solvent Recovery : DCM and acetone are distilled and reused, lowering the E-factor (kg waste/kg product) to 12.5.

Emerging Methodologies

Photocatalytic C–H Activation

Recent advances utilize visible light-mediated catalysis to functionalize quinoline at position 4 without pre-activation:

  • Catalyst : Ir(ppy)₃ (1 mol%).

  • Conditions : Blue LEDs, room temperature, 24 hours.

  • Yield : 65% (under development) .

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-yl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinolines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline and thiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Furanones, quinoline N-oxides.

    Reduction: Tetrahydroquinolines.

    Substitution: Various substituted quinoline and thiazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C18H13N3O2S
  • Molecular Weight : 335.3797 g/mol
  • Canonical SMILES : C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CO3)C(=O)NC4=NC=CS4

These properties indicate a complex molecular structure that contributes to its biological activity.

Anticancer Activity

Research has demonstrated that derivatives of quinoline compounds, including 2-(furan-2-yl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide, exhibit significant antiproliferative effects against various cancer cell lines.

  • Mechanism of Action :
    • The compound targets specific pathways involved in cancer cell growth and survival, including inhibition of key enzymes responsible for tumor proliferation.
    • Molecular docking studies have indicated strong interactions with targets such as EGFR (epidermal growth factor receptor), which is critical in many cancers .
  • Case Studies :
    • A study reported that synthesized quinoline derivatives showed promising results against human myelogenous leukemia K562 cells, with some compounds exhibiting IC50 values as low as 0.51 µM .
    • Another investigation focused on the synthesis of quinoline hybrids that demonstrated both anticancer and antimicrobial properties, indicating the versatility of this chemical class .

Antimicrobial Activity

The compound also shows potential as an antimicrobial agent, particularly against resistant strains of bacteria.

  • In Vitro Studies :
    • Various studies have assessed the antimicrobial efficacy of quinoline derivatives against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds derived from quinoline frameworks have displayed significant minimum inhibitory concentration (MIC) values, suggesting their potential as new antibiotics .
    • A specific derivative demonstrated significant antimicrobial activity across multiple tested microorganisms, indicating its broad-spectrum potential .

Synthesis and Characterization

The synthesis of 2-(furan-2-yl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions that include cyclization and functional group modifications. Characterization techniques such as NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Mechanism of Action

The mechanism of action of 2-(furan-2-yl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. For example, it could inhibit a key enzyme in a microbial pathway, leading to antimicrobial effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The quinoline-4-carboxamide scaffold is highly modular, allowing for diverse substitutions that modulate activity. Key analogues and their distinguishing features are summarized below:

Table 1: Structural and Physicochemical Comparison
Compound Name / ID Substituents (Quinoline Position) Amide Side Chain Molecular Weight (g/mol) logP Key Features
Target Compound 2-(Furan-2-yl) N-(1,3-thiazol-2-yl) ~282.07* N/A Furan-thiazole combo, moderate size
CHEMBL1984296 2-(Furan-2-yl) N-(2,5-dimethylphenyl) N/A N/A pKi = 5.8; aromatic amide
Compound 20 2-(Furan-2-yl), 6-Bromo N-(2-(dimethylamino)ethyl) N/A N/A Bromo increases polarity
Y203-8013 2-(4-Ethylphenyl) N-(2-chlorophenyl) 386.88 6.735 High logP, hydrophobic substituents
Compound 2-(5-Methylthiophen-2-yl) N-(4-(2,5-dimethylphenyl)-5-methylthiazol-2-yl) 469.6 N/A Bulky substituents, high molecular weight
Compound 2-(4-Methylphenyl) N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl) 386.0 N/A Thiadiazole adds rigidity

*Calculated based on molecular formula (C₁₄H₈N₃O₂S).

Key Observations

The thiazole in the target may reduce logP compared to purely aromatic side chains .

Biological Implications :

  • CHEMBL1984296 (pKi = 5.8) demonstrates moderate binding affinity, possibly due to the dimethylphenyl group’s steric effects. The target’s thiazole moiety could enhance hydrogen bonding compared to phenyl substituents .
  • Thiophene/thiazole sulfur atoms (e.g., and target compound) may engage in hydrogen bonding or metal coordination, critical for enzyme inhibition .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows standard carboxamide coupling (e.g., acyl chloride formation with thionyl chloride, followed by amine coupling), as seen in and . Substituents like furan and thiazole are compatible with these methods .

Crystallographic Validation :

  • Structural confirmation of analogues (e.g., ’s thiazole-containing isoxazole) relies on tools like SHELX for crystallographic refinement, ensuring accurate stereochemical assignments .

Biological Activity

2-(Furan-2-yl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide is a compound of increasing interest in pharmaceutical research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article summarizes the biological activity of this compound based on diverse sources, including synthesis, cytotoxicity evaluations, and structure-activity relationships.

  • Molecular Formula : C18H13N3O2S
  • Molecular Weight : 335.38 g/mol
  • CAS Number : 522639-94-7
  • SMILES Notation : Cc1csc(n1)NC(=O)c1cc(nc2c1cccc2)c1ccco1

Biological Activity Overview

The biological activities of 2-(furan-2-yl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide have been evaluated in various studies, focusing on its antimicrobial , anti-inflammatory , and anticancer properties.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, thiazole derivatives have shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of electron-withdrawing groups enhances the antibacterial efficacy of these compounds.

CompoundBacterial StrainMIC (µg/mL)
207K. pneumoniae<0.25
248S. aureus0.22
250E. coli0.25

Cytotoxicity and Anticancer Activity

The anticancer potential of the compound has been assessed through various in vitro assays. For example, derivatives of quinoline and thiazole have demonstrated significant cytotoxicity against human cancer cell lines such as HCT-116 (colon carcinoma) and HepG2 (hepatocellular carcinoma).

In a study evaluating the IC50 values of several derivatives, it was found that:

CompoundCell LineIC50 (µM)
HarmineHCT-1162.40 ± 0.12
4aHCT-116<5
4bHepG2<10

These results suggest that modifications to the thiazole and quinoline moieties can enhance anticancer activity.

Structure-Activity Relationship (SAR)

The biological activity of 2-(furan-2-yl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide can be influenced by structural modifications:

  • Thiazole Substituents : The presence of different substituents on the thiazole ring has been correlated with increased antimicrobial activity.
  • Furan Ring Modifications : Variations in the furan substituent can affect both the cytotoxicity and selectivity towards cancer cells.
  • Quinoline Core : The quinoline structure itself is crucial for maintaining biological activity; alterations here can lead to significant changes in efficacy.

Case Studies

Several case studies have explored the efficacy of similar compounds:

  • Study on Anti-inflammatory Effects : A derivative with a furan moiety showed potent inhibition of beta-glucuronidase release with an IC50 value of 5.0 µM, indicating strong anti-inflammatory potential .
  • Cytotoxic Evaluation : A series of thiazole derivatives were tested against various cancer cell lines, revealing that certain modifications led to increased potency against HCT-116 cells .
  • Antimicrobial Resistance Study : A review highlighted that nitrogen-based heterocycles exhibit superior activity against resistant strains compared to traditional antibiotics .

Q & A

Q. What are the key steps in synthesizing 2-(furan-2-yl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the quinoline core via cyclization reactions, often using substituted anilines and β-keto esters under acidic conditions.
  • Step 2 : Introduction of the furan-2-yl group at the quinoline C2 position through Suzuki-Miyaura coupling or nucleophilic substitution.
  • Step 3 : Attachment of the thiazol-2-ylamine moiety via carboxamide coupling (e.g., using EDC/HOBt or PyBOP as coupling agents).
  • Monitoring : Reactions are tracked using TLC and HPLC to ensure intermediate purity. Final purification employs column chromatography or recrystallization .

Q. How is structural characterization performed for this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions and carboxamide bond formation.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • HPLC Analysis : Purity (>95%) is confirmed using reverse-phase C18 columns with UV detection (λ = 254 nm) .

Q. What preliminary biological activities have been reported?

In vitro studies suggest:

  • Anticancer Activity : Pro-apoptotic effects in cancer cell lines (e.g., IC50_{50} values in the low micromolar range for breast and colon cancer models).
  • Mechanism : Potential inhibition of kinase pathways or DNA intercalation, though target validation is ongoing .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Catalyst Screening : Transition metal catalysts (e.g., Pd for coupling reactions) improve efficiency.
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Temperature Control : Stepwise heating (e.g., 60–80°C for coupling steps) reduces side reactions.
  • Purification : Gradient elution in HPLC or preparative TLC minimizes losses .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Assay Standardization : Ensure consistent cell lines (e.g., MCF-7 vs. HT-29) and incubation times.
  • Dose-Response Curves : Validate IC50_{50} values across multiple replicates.
  • Off-Target Screening : Use kinase profiling panels to rule out non-specific effects .

Q. What computational methods predict binding modes with biological targets?

  • Molecular Docking : Software like AutoDock Vina models interactions with kinases or DNA grooves.
  • MD Simulations : GROMACS or AMBER assess stability of ligand-target complexes over 100+ ns trajectories.
  • QSAR Studies : Correlate substituent electronegativity (e.g., furan vs. fluorophenyl) with activity trends .

Q. What stability challenges arise during storage?

  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation.
  • Moisture : Lyophilize and use desiccants to avoid hydrolysis of the carboxamide bond.
  • Solvent Compatibility : Avoid DMSO for long-term storage due to oxidative instability .

Q. How do structural modifications influence activity?

  • Furan Replacement : Substituting furan with thiophene reduces steric hindrance, enhancing kinase binding.
  • Thiazole Modifications : Methylation at thiazole N3 improves metabolic stability but may reduce solubility.
  • Quinoline Core : Fluorination at C6/C7 positions increases DNA intercalation potency .

Methodological Notes

  • Data Reproducibility : Share raw NMR/MS files via repositories like Zenodo for transparency.
  • Ethical Compliance : Adhere to non-human research protocols for in vivo testing .

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